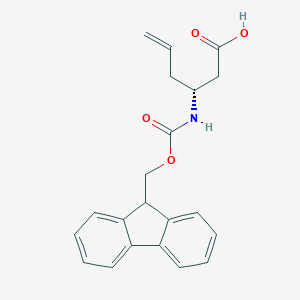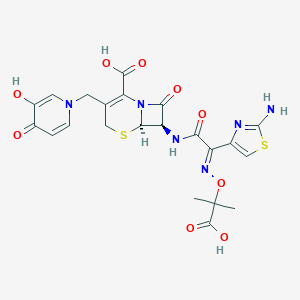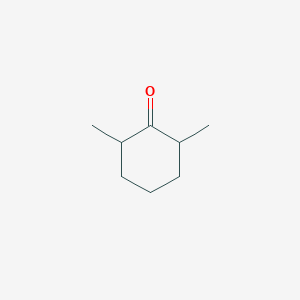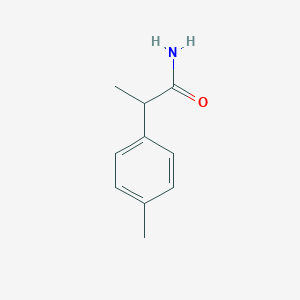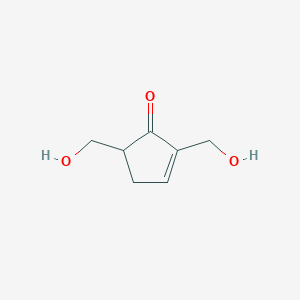
2,5-Bis(hydroxymethyl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(hydroxymethyl)cyclopent-2-en-1-one is a cyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BHMC and is a versatile building block for the synthesis of various organic compounds. BHMC is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Mécanisme D'action
The mechanism of action of BHMC is not fully understood. However, studies have shown that BHMC can interact with various enzymes and proteins in the body. BHMC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. BHMC has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication.
Effets Biochimiques Et Physiologiques
BHMC has been shown to have various biochemical and physiological effects. Studies have shown that BHMC has anti-inflammatory and anti-tumor properties. BHMC has also been shown to have antioxidant properties. BHMC has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BHMC is its versatility. BHMC can be used to synthesize compounds with various functional groups. BHMC is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of BHMC is its stability. BHMC is unstable under certain conditions and can decompose over time.
Orientations Futures
There are many future directions for the study of BHMC. One of the major directions is the development of new synthesis methods for BHMC. New synthesis methods can lead to the production of BHMC with improved properties. Another future direction is the study of the mechanism of action of BHMC. Understanding the mechanism of action of BHMC can lead to the development of new drugs and therapies. Finally, the study of the potential applications of BHMC in the field of materials science is another future direction. BHMC can be used to synthesize polymers with various properties, which can have applications in various fields.
Méthodes De Synthèse
The synthesis of BHMC involves a multi-step process that starts with the reaction of cyclopentadiene with formaldehyde. The product of this reaction is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final step in the synthesis process involves the reaction of the intermediate product with formaldehyde in the presence of a Lewis acid catalyst. This results in the formation of BHMC.
Applications De Recherche Scientifique
BHMC has been extensively studied for its potential applications in various fields. One of the major applications of BHMC is in the synthesis of various organic compounds. BHMC is a versatile building block that can be used to synthesize compounds with various functional groups. BHMC has also been studied for its potential applications in the field of medicine. Studies have shown that BHMC has anti-inflammatory and anti-tumor properties. BHMC has also been studied for its potential applications in the field of materials science. BHMC can be used to synthesize polymers with various properties.
Propriétés
Numéro CAS |
133886-36-9 |
|---|---|
Nom du produit |
2,5-Bis(hydroxymethyl)cyclopent-2-en-1-one |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
2,5-bis(hydroxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c8-3-5-1-2-6(4-9)7(5)10/h1,6,8-9H,2-4H2 |
Clé InChI |
LOYZWWUZLWYTFZ-UHFFFAOYSA-N |
SMILES |
C1C=C(C(=O)C1CO)CO |
SMILES canonique |
C1C=C(C(=O)C1CO)CO |
Synonymes |
2-Cyclopenten-1-one, 2,5-bis(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



